2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other synthetic compounds . It also contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzylpiperazine moiety could potentially form intramolecular hydrogen bonds, which could have a significant effect on the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine . The benzylpiperazine moiety could potentially undergo reactions like N-alkylation .Applications De Recherche Scientifique
Anticonvulsant Applications
- Anticonvulsant Activity : A study by Aytemir and Çalış (2010) investigated a series of compounds, including derivatives of 4H-pyran, for their anticonvulsant properties. These compounds were tested using maximal electroshock and subcutaneous Metrazol-induced seizure tests, revealing significant anticonvulsant activity in certain derivatives (Aytemir & Çalış, 2010).
Pharmacological Research
- Neurotropic Activity : Research by Ermili, Balbi, and Roma (1976) on pyran derivatives, including compounds structurally related to the target molecule, demonstrated neurotropic activity, especially of neuroleptic type (Ermili, Balbi, & Roma, 1976).
Synthesis and Characterization
- Novel Compound Synthesis : Sebhaoui et al. (2020) reported the synthesis of new compounds, including pyran derivatives, characterized by single crystal X-ray diffraction and compared with theoretical parameters calculated through density functional theory (Sebhaoui et al., 2020).
- Antimicrobial Activity : Saraei et al. (2016) synthesized novel acrylate monomers based on kojic acid derivatives and evaluated their antibacterial and antifungal activities, demonstrating moderate to good effectiveness against certain pathogens (Saraei et al., 2016).
Miscellaneous Applications
- Anti-Inflammatory Activity : Kang et al. (2019) isolated new compounds from Cuminum cyminum L. seeds, including a nitrogen-containing flavonoid with potent anti-inflammatory effects in cell assays (Kang et al., 2019).
- Synthesis of Pyrazole Derivatives : Kesarkar, Kashid, and Sukthankar (2021) discussed the synthesis of pyrazole derivatives, highlighting their biological applications, including in Type 2 Diabetes drugs (Kesarkar, Kashid, & Sukthankar, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22-14-21(30-17-23(22)31-18-24(29)25-20-8-4-5-9-20)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-3,6-7,14,17,20H,4-5,8-13,15-16,18H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFMKQVPQIYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.